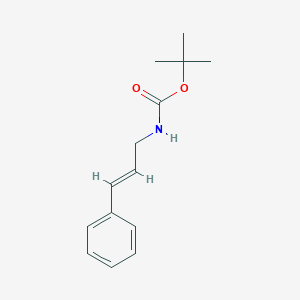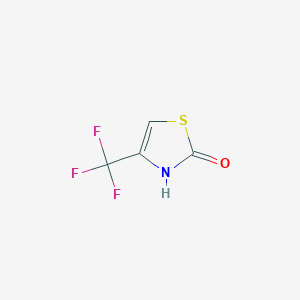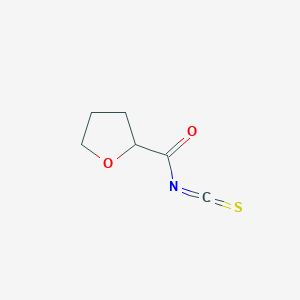
5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a methyl group at the 5-position, a phenyl group at the 6-position, and a carboxamidine group at the 2-position, forming a hydrochloride salt. Its molecular formula is C13H14N3Cl.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-6-phenylpyridine, which can be prepared through various methods, including the reaction of 2-bromo-5-methylpyridine with phenylboronic acid in the presence of a palladium catalyst.
Formation of Carboxamidine Group: The 5-methyl-6-phenylpyridine is then reacted with cyanamide (NH2CN) under acidic conditions to introduce the carboxamidine group at the 2-position.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity starting materials and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carboxamidine group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is 5-carboxy-6-phenylpyridine-2-carboxamidine hydrochloride.
Reduction: The major product is 5-methyl-6-phenylpyridine-2-amine hydrochloride.
Substitution: Products vary depending on the substituent introduced, such as 5-methyl-6-phenyl-2-nitropyridine.
科学研究应用
Chemistry
In chemistry, 5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
作用机制
The mechanism of action of 5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride involves its interaction with specific molecular targets. The carboxamidine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl and pyridine rings contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
6-Phenylpyridine-2-carboxamidine hydrochloride: Lacks the methyl group at the 5-position, which may affect its reactivity and binding properties.
5-Methylpyridine-2-carboxamidine hydrochloride: Lacks the phenyl group at the 6-position, which may reduce its hydrophobic interactions with biological targets.
6-Methyl-5-phenylpyridine-2-carboxamidine hydrochloride: Has a different substitution pattern, potentially altering its chemical and biological properties.
Uniqueness
5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its versatility in chemical reactions and its potential interactions with biological targets.
属性
CAS 编号 |
115193-62-9 |
|---|---|
分子式 |
C13H14ClN3 |
分子量 |
247.72 g/mol |
IUPAC 名称 |
5-methyl-6-phenylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H13N3.ClH/c1-9-7-8-11(13(14)15)16-12(9)10-5-3-2-4-6-10;/h2-8H,1H3,(H3,14,15);1H |
InChI 键 |
KSIVRAOQWSUKCY-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C=C1)C(=N)N)C2=CC=CC=C2.Cl |
规范 SMILES |
CC1=C(N=C(C=C1)C(=N)N)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



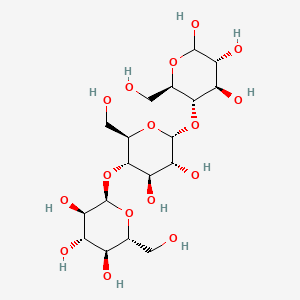
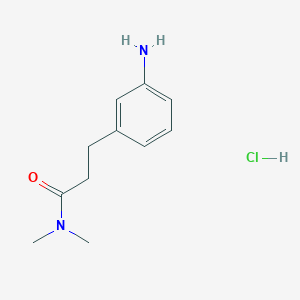
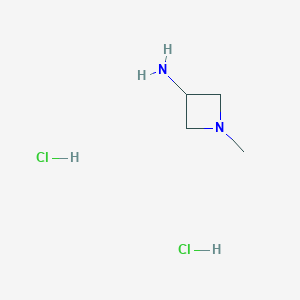
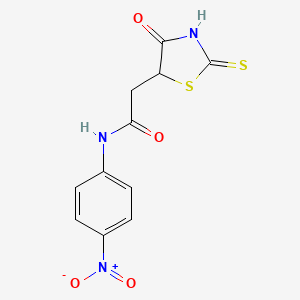
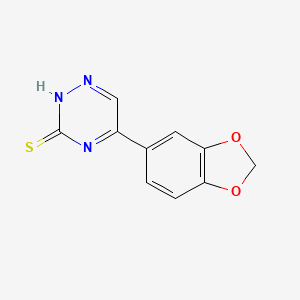
![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3417758.png)
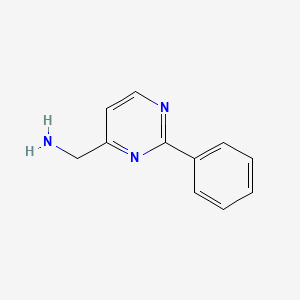
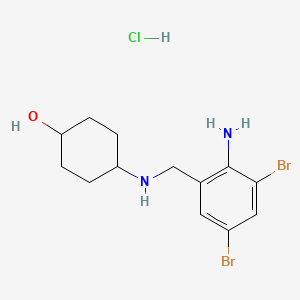
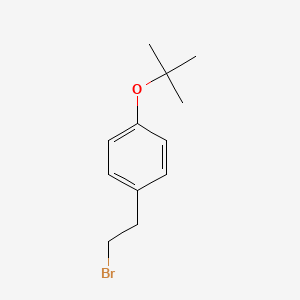
![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-cyclohexane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B3417787.png)
